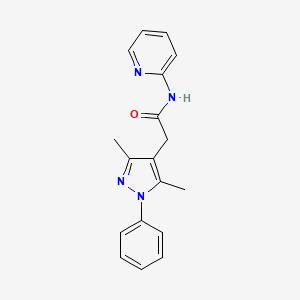
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrazole ring and a pyridine moiety, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, 3,5-dimethyl-1-phenylpyrazole can be prepared by reacting phenylhydrazine with acetylacetone under reflux conditions in ethanol.
-
Acylation Reaction: : The pyrazole derivative is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl chloride.
-
Coupling with Pyridine: : The final step involves coupling the intermediate with 2-aminopyridine in the presence of a base like sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen. Halogenated reagents can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its pharmacological properties
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The pyridine moiety can enhance the compound’s ability to bind to metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide: Lacks the pyridine moiety, which may reduce its biological activity.
N-(pyridin-2-yl)acetamide: Lacks the pyrazole ring, which may affect its chemical reactivity and biological interactions.
Uniqueness
The combination of the pyrazole ring and the pyridine moiety in 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(pyridin-2-yl)acetamide provides a unique structure that enhances its chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Properties
Molecular Formula |
C18H18N4O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C18H18N4O/c1-13-16(12-18(23)20-17-10-6-7-11-19-17)14(2)22(21-13)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,19,20,23) |
InChI Key |
HAWCDDCJSABEKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)glycine](/img/structure/B10980002.png)
methanone](/img/structure/B10980010.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-2-methylbenzamide](/img/structure/B10980016.png)
![N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine](/img/structure/B10980024.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10980029.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10980032.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide](/img/structure/B10980034.png)
![N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10980037.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10980045.png)
![2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10980046.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10980060.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10980066.png)
![trans-4-({[(2-methyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B10980075.png)
![N-(3,5-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10980093.png)
